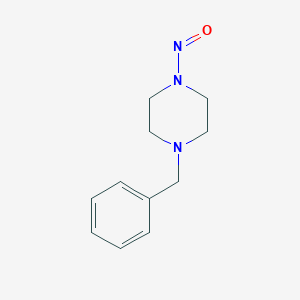

1-Benzyl-4-nitrosopiperazine

Overview

Description

1-Benzyl-4-nitrosopiperazine is an organic compound with the molecular formula C11H15N3O. It is a nitrosamine derivative of piperazine and is known for its high toxicity and potential carcinogenic properties . This compound is used in various analytical and industrial applications, particularly in the development and validation of analytical methods for pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-benzylpiperazine. The process involves the reaction of 1-benzylpiperazine with sodium nitrite in the presence of hydrochloric acid at low temperatures (around 0°C) . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and purification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-nitrosopiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: It can be reduced to form 1-benzylpiperazine.

Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1-benzylpiperazine.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-nitrosopiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-nitrosopiperazine involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations. The nitroso group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules . This interaction disrupts normal cellular processes and can lead to carcinogenesis .

Comparison with Similar Compounds

1-Methyl-4-nitrosopiperazine: Similar in structure but with a methyl group instead of a benzyl group.

1-Cyclopentyl-4-nitrosopiperazine: Contains a cyclopentyl group instead of a benzyl group.

Uniqueness: 1-Benzyl-4-nitrosopiperazine is unique due to its benzyl group, which influences its chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more likely to interact with cellular membranes and biomolecules .

Biological Activity

1-Benzyl-4-nitrosopiperazine is an organic compound with notable biological activity, particularly in pharmacological and biochemical contexts. Its structure features a nitroso group attached to a piperazine ring, which is further substituted with a benzyl group. This unique combination of functional groups contributes to its distinct chemical properties and potential therapeutic applications.

- Molecular Formula: C11H13N3O2

- Molecular Weight: 219.24 g/mol

- CAS Number: 40675-45-4

The compound's lipophilicity, enhanced by the benzyl group, facilitates its penetration through cell membranes, making it an interesting candidate for drug development.

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and potential antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with serotonin receptors , specifically the 5-HT receptor family. This interaction can influence neurotransmission and has implications for mood regulation and anxiety disorders .

Additionally, the nitroso group can react with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This reactivity may disrupt normal cellular functions, contributing to its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been studied for its effects against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various nitrosamines found that this compound demonstrated significant inhibition against several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting strong antimicrobial potential .

- Neuropharmacological Effects : In vivo studies have shown that administration of this compound resulted in altered behavior in animal models, indicative of its influence on serotonin pathways. Behavioral assays revealed anxiolytic effects at specific dosages, supporting its potential use in treating anxiety disorders .

- Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to programmed cell death in cancerous cells while exhibiting minimal toxicity to normal cells .

Summary of Key Findings

Properties

IUPAC Name |

1-benzyl-4-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNHQMMDZKTYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193661 | |

| Record name | Piperazine, 1-benzyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40675-45-4 | |

| Record name | Piperazine, 1-benzyl-4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040675454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-benzyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.